
2,2'-Diaminobenzophenone
Overview
Description
2,2’-Diaminobenzophenone is an organic compound with the molecular formula C13H12N2O. It is a colorless crystalline solid with a distinct benzene aroma. This compound is used as an intermediate in the synthesis of organic dyes, photosensitizers, and high-performance polymers. It also finds applications in the preparation of optoelectronic devices, optical glass, and polymer printed circuit boards .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,2’-Diaminobenzophenone typically involves the oxidation of aniline. The process begins with the reaction of aniline with hydrochloric acid to form aniline hydrochloride. Subsequently, a hydrogen peroxide solution is added to facilitate the oxidation reaction, resulting in the formation of 2,2’-Diaminobenzophenone .
Industrial Production Methods
In an industrial setting, the synthesis of 2,2’-Diaminobenzophenone can be achieved through various methods, including the reduction of bis(2-nitrophenyl)methanone using hydrogen and palladium on activated charcoal in dichloromethane under high pressure .
Chemical Reactions Analysis
Types of Reactions
2,2’-Diaminobenzophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions to form various substituted benzophenone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Hydrogen gas and palladium on activated charcoal are used as reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzophenone derivatives, which can be further utilized in the synthesis of dyes, photosensitizers, and polymers .
Scientific Research Applications
2,2’-Diaminobenzophenone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of organic dyes and high-performance polymers.
Biology: The compound is utilized in the preparation of optoelectronic devices and optical glass.
Industry: It is used in the production of polymer printed circuit boards and other electronic components.
Mechanism of Action
The mechanism of action of 2,2’-Diaminobenzophenone involves its ability to participate in various chemical reactions due to the presence of amino groups. These amino groups can undergo oxidation, reduction, and substitution reactions, allowing the compound to form a wide range of derivatives. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzophenone: This compound has a similar structure but with only one amino group.
4,4’-Diaminobenzophenone: This compound has amino groups at the 4 and 4’ positions instead of the 2 and 2’ positions.
3,4-Diaminobenzophenone: This compound has amino groups at the 3 and 4 positions.
Uniqueness
2,2’-Diaminobenzophenone is unique due to the specific positioning of its amino groups at the 2 and 2’ positions. This unique structure allows it to participate in specific chemical reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
bis(2-aminophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEZYWGNEACOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209400 | |
| Record name | Methanone, bis(2-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606-10-0 | |
| Record name | Methanone, bis(2-aminophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, bis(2-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


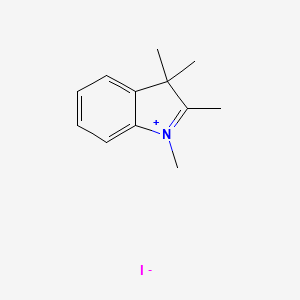

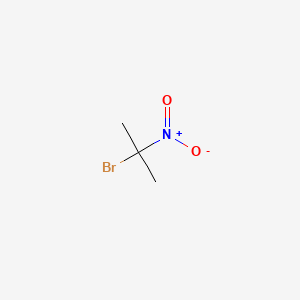

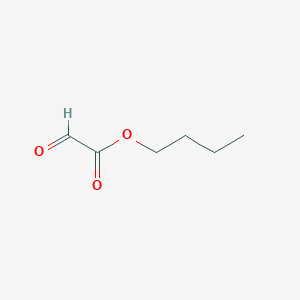
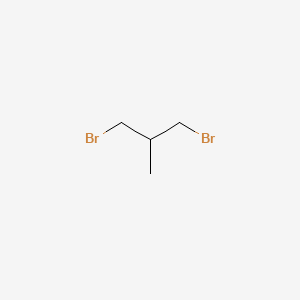


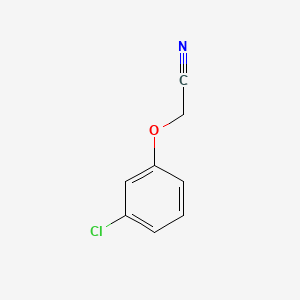
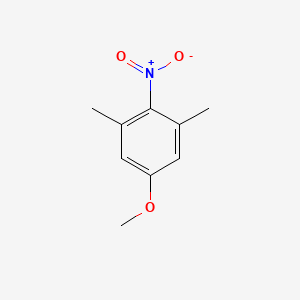
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585111.png)
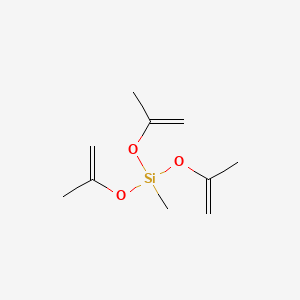
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585113.png)

